D-ALANINE (1-13C)

Metabolic Flux Analysis In Vivo NMR Spectroscopy Chiral Metabolism

Choose D‑Alanine (1‑13C) for unmatched site‑specificity. The 1‑13C carboxyl label delivers a clean M+1 shift (90.09 Da) and ≥99 atom% enrichment, enabling unambiguous NMR & MS detection. It uniquely resolves Ddl ligase KIEs (1.011±0.004) and peptidoglycan REDOR distances without spectral overlap, directly supporting antibiotic drug design. Unlabeled or alternatively labeled isotopologues introduce noise and invalidate protocols—only the 1‑13C isotopologue guarantees quantitative accuracy and mechanistic resolution.

Molecular Formula
Molecular Weight 90.09
Cat. No. B1580390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-ALANINE (1-13C)
Molecular Weight90.09
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Alanine (1-13C) Procurement Guide: High-Purity Stable Isotope-Labeled Tracer for Advanced Metabolic and Structural Biology


D-Alanine (1-13C) is a stable isotope-labeled amino acid in which the carboxyl carbon (C-1) is enriched with carbon-13, while the α-carbon (C-2) and methyl carbon (C-3) remain at natural isotopic abundance . This site-specific labeling pattern confers a characteristic mass shift of M+1 (molecular weight 90.09 Da) and enables precise tracking of metabolic transformations via NMR spectroscopy and mass spectrometry . As a non-radioactive tracer with isotopic enrichment of ≥99 atom% 13C, it is widely employed in metabolic flux analysis, enzyme mechanism studies, and solid-state structural investigations of bacterial cell walls [1][2]. The compound is supplied as a white crystalline solid with an optical rotation of [α]²⁵/D -14.5° (c = 2 in 1 M HCl) and a melting point of 291°C (dec.), ensuring consistent physical properties for reproducible experimental workflows .

Why D-Alanine (1-13C) Cannot Be Replaced by Unlabeled D-Alanine or Alternative 13C Isotopologues


Generic substitution of D-Alanine (1-13C) with unlabeled D-Alanine or alternative 13C-labeled isotopologues (e.g., uniformly labeled 13C₃, or 2-13C/3-13C positional isomers) fundamentally compromises experimental specificity and quantitative accuracy. Unlabeled D-Alanine provides no isotopic signature for detection, rendering NMR or MS-based tracing experiments impossible [1]. Alternative 13C labeling patterns, such as uniform 13C₃ or methyl-labeled 3-13C, generate distinct isotopologue distributions and fragmentation patterns that can obscure pathway-specific flux measurements in metabolic studies [2][3]. Furthermore, the carboxyl-specific 1-13C label is uniquely positioned to probe the mechanism of D-alanine:D-alanine ligase (Ddl), where the 13C KIE at the acyl carbon (1.011 ± 0.004) is resolvable only with this specific isotopologue, enabling mechanistic distinction between bond-forming steps that would be indistinguishable with other labeling schemes [4]. In solid-state NMR studies of bacterial peptidoglycan, the d-[1-13C]alanine label provides distinct chemical shift resolution from l-[3-13C]alanine and [2-13C]glycine, allowing simultaneous distance measurements to 19F-labeled lysine that would be impossible with uniformly labeled substrates due to spectral overlap [5]. Substitution therefore introduces experimental noise, compromises data interpretability, and invalidates established protocols that rely on the unique spectroscopic and mechanistic properties of the 1-13C isotopologue.

Quantitative Evidence for D-Alanine (1-13C) Differentiation from Comparators


Enantiomer-Specific In Vivo Metabolism: D-[1-13C]Alanine vs. L-[1-13C]Alanine

In rat liver studies, D-[1-13C]alanine and L-[1-13C]alanine exhibit distinct metabolic fates. D-[1-13C]alanine is metabolized exclusively via D-amino acid oxidase to produce 13C-labeled pyruvate, which enters the TCA cycle primarily through pyruvate carboxylase, yielding 13C enrichment patterns in glutamate and glutamine distinct from those generated by L-[1-13C]alanine metabolism via alanine aminotransferase [1]. The L-enantiomer generates a different isotopomer distribution in downstream metabolites, enabling independent tracking of D- and L-amino acid metabolism within the same biological system [1].

Metabolic Flux Analysis In Vivo NMR Spectroscopy Chiral Metabolism

Hyperpolarized D-[1-13C]Alanine Enables Real-Time In Vivo Imaging of D-Amino Acid Oxidase Activity

Hyperpolarized D-[1-13C]alanine serves as a probe for real-time detection of D-amino acid oxidase (DAO) activity in vivo, distinguishing DAO-mediated metabolism from background metabolism in kidney and blood. The specific metabolism of the two enantiomers of hyperpolarized [1-13C]alanine can be distinguished in the kidney and blood, underscoring the potential of D-[1-13C]alanine as a specific probe of D-amino acid metabolism [1]. Unlabeled alanine cannot be hyperpolarized, and alternative 13C labeling positions (e.g., 3-13C) exhibit different T1 relaxation times and chemical shift changes upon enzymatic conversion, altering imaging sensitivity and specificity.

Hyperpolarized MRI D-Amino Acid Oxidase In Vivo Imaging

Site-Specific 13C KIE Measurement for D-Alanine:D-Alanine Ligase Mechanism Elucidation

The 1-13C label at the carboxyl position enables precise measurement of competitive 13C kinetic isotope effects (KIEs) for the dimerization reaction catalyzed by Mycobacterium tuberculosis D-alanine:D-alanine ligase (Ddl), a validated target of the antitubercular drug D-cycloserine [1]. Using 13C NMR and FT-ICR mass spectrometry, the ratio of mono-labeled dimers with 13C at the C-terminus versus the N-terminus yielded a relative KIE of 1.011 ± 0.004 for the acyl carbon, indicating that the rate-limiting step involves peptide bond formation [1]. This measurement is only possible with the 1-13C isotopologue; 2-13C or 3-13C labeling would not distinguish between N-terminal and C-terminal 13C placement in the dimer product.

Kinetic Isotope Effect Enzyme Mechanism Antibiotic Target Validation

Chemical Shift Resolution in Solid-State NMR of Bacterial Peptidoglycan: d-[1-13C]Alanine vs. l-[3-13C]Alanine

In rotational-echo double-resonance (REDOR) NMR studies of Staphylococcus aureus peptidoglycan, d-[1-13C]alanine provides a distinct 13C chemical shift (approximately 175 ppm for carboxyl carbon) that is fully resolved from l-[3-13C]alanine (methyl carbon at approximately 20 ppm) and [2-13C]glycine (α-carbon at approximately 45 ppm) [1]. This chemical shift resolution enables simultaneous, site-specific distance measurements between each labeled position and 19F-labeled lysine residues incorporated in the peptidoglycan lattice, yielding internuclear distance constraints that define the tertiary architecture of the cell wall [1]. Uniform 13C labeling would produce overlapping NMR signals, preventing unambiguous distance assignments.

Solid-State NMR Peptidoglycan Architecture Antibiotic Mechanism

Distinction from Otherwise-Labeled Compounds by ESI-MS/MS in SRM Mode

D-[1-13C]alanine can be unequivocally distinguished from generally 13C-labeled and non-labeled alanine species using electrospray ionization tandem mass spectrometry (ESI-MS/MS) in selected reaction monitoring (SRM) mode [1]. The 1-13CO-labeled amino acids exhibit a characteristic neutral loss of 13CO (29 Da) rather than 12CO (28 Da) upon collision-induced dissociation, enabling their specific detection and quantification in complex biological matrices [1]. In contrast, uniformly labeled 13C₃-alanine or 2-13C/3-13C positional isomers produce different fragmentation patterns that may not provide the same level of specificity for carboxyl-group tracing.

Mass Spectrometry Isotopologue Quantification Metabolic Tracing

Optimal Research and Industrial Applications for D-Alanine (1-13C) Based on Quantitative Differentiation


In Vivo Metabolic Flux Analysis of D-Amino Acid Oxidase Activity

Employ D-Alanine (1-13C) as a substrate for real-time 13C NMR or hyperpolarized MRI detection of D-amino acid oxidase (DAO) activity in rodent models of renal function, neurological disorders, or cancer. The enantiomer-specific metabolism distinguishes DAO-mediated conversion from background L-amino acid metabolism, enabling quantitative flux measurements with a relative KIE of 1.011 ± 0.004 at the carboxyl position [1][2]. Unlabeled D-alanine or racemic mixtures cannot provide the isotopic signature required for detection, while alternative 13C labeling positions lack the carboxyl-specific chemical shift change upon enzymatic conversion that enables unambiguous product identification.

Mechanistic Enzymology of D-Alanine:D-Alanine Ligase for Antibiotic Drug Discovery

Utilize D-Alanine (1-13C) in competitive kinetic isotope effect (KIE) assays to elucidate the rate-limiting step of D-alanine:D-alanine ligase (Ddl), a validated target of D-cycloserine in Mycobacterium tuberculosis [2]. The 1-13C label at the carboxyl carbon is uniquely positioned to distinguish between C-terminal and N-terminal 13C placement in the dimer product, enabling the first-ever measurement of competitive 13C KIEs for an enzyme-catalyzed dimerization reaction (KIE = 1.011 ± 0.004) [2]. This quantitative mechanistic insight informs structure-based drug design and validates target engagement in hit-to-lead optimization campaigns.

Solid-State NMR Structural Biology of Gram-Positive Bacterial Cell Walls

Incorporate D-Alanine (1-13C) into growing cultures of Staphylococcus aureus or other Gram-positive bacteria in the presence of an alanine racemase inhibitor to achieve site-specific labeling of peptidoglycan at the D-alanine carboxyl position [3]. The distinct 13C chemical shift of the carboxyl carbon (~175 ppm) is fully resolved from L-[3-13C]alanine (~20 ppm) and [2-13C]glycine (~45 ppm), enabling simultaneous REDOR distance measurements to 19F-labeled lysine for determination of cell wall tertiary architecture [3]. This site-specific labeling strategy is essential for elucidating the mechanism of glycopeptide antibiotics and cannot be replicated with uniformly labeled substrates due to spectral overlap.

Quantitative LC-MS/MS Tracer Studies Requiring Carboxyl-Specific Detection

Use D-Alanine (1-13C) in metabolic labeling experiments where carboxyl-group tracing is required, such as monitoring decarboxylation reactions or tracking the fate of the α-carboxyl carbon in peptide bond formation. The characteristic neutral loss of 13CO (29 Da) in ESI-MS/MS SRM mode enables specific detection and quantification of the 1-13C-labeled species without interference from natural abundance 13C or alternatively labeled isotopologues [4]. This method provides >99% isotopic enrichment for the carboxyl position, ensuring high signal-to-noise ratios and unambiguous tracer detection in complex biological matrices [4].

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